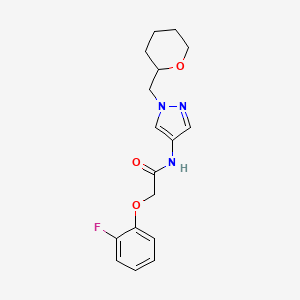

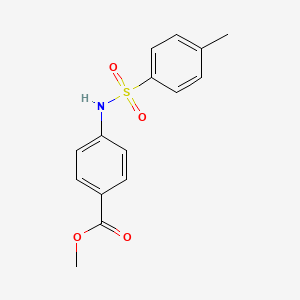

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as Tosyl-L-phenylalanine methyl ester, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has gained significant attention due to its potential applications in various fields of research, including medicine, chemistry, and biology.

Applications De Recherche Scientifique

- Application : This compound serves as a novel fluorescent labeling reagent. Researchers have successfully used it to label twenty-six fatty acids (ranging from C5 to C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent. The labeled derivatives are stable and can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection. The method exhibits high sensitivity and excellent repeatability, making it valuable for quantifying free fatty acids in samples like ginkgo nut and ginkgo leaf .

- Application : Researchers can use it in sulfonylation reactions to introduce sulfonate groups onto various substrates. For example, 4-methylpyridine N-oxide catalyzes an amine-free sulfonylation of alcohols, providing sulfonylated products in high yields .

Fluorescent Labeling for Fatty Acid Analysis

Sulfonate Synthesis

Mécanisme D'action

Target of Action

Sulfonamides and benzenesulfonamide derivatives have been reported to inhibit cholesteryl ester transfer protein (cetp), a glycoprotein involved in transporting lipoprotein particles and neutral lipids between high-density lipoproteins (hdl) and low-density lipoproteins (ldl) .

Mode of Action

Sulfonamides are known to interact with their targets by mimicking the natural substrate of an enzyme, thereby inhibiting its function . In the case of CETP, the compound could potentially bind to the lipophilic binding site of the protein, inhibiting the transfer of lipoprotein particles and neutral lipids .

Biochemical Pathways

By potentially inhibiting cetp, the compound could affect lipid metabolism, specifically the transfer of lipoprotein particles and neutral lipids between hdl and ldl . This could result in increased HDL cholesterol levels and decreased LDL cholesterol levels, which could have protective effects against cardiovascular disease .

Result of Action

By potentially inhibiting cetp, the compound could alter lipid profiles, increasing hdl cholesterol levels and decreasing ldl cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases .

Propriétés

IUPAC Name |

methyl 4-[(4-methylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-13-7-5-12(6-8-13)15(17)20-2/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJVODPBHNFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)